molecular formula C20H25N3O2 B247934 N-(3-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide

N-(3-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide

Cat. No. B247934
M. Wt: 339.4 g/mol
InChI Key: RKCXQHBLFWWRPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide (MPMP) is a chemical compound that belongs to the class of piperazine derivatives. It has been studied extensively for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia. The purpose of

Mechanism of Action

The exact mechanism of action of N-(3-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide is not fully understood. However, it is believed to act as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, while also inhibiting the reuptake of serotonin and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal studies. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to decrease the levels of corticosterone, a stress hormone, in animal models, which may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

N-(3-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has several advantages for lab experiments. It has been shown to exhibit good oral bioavailability and a long half-life, which makes it suitable for chronic dosing studies. This compound has also been shown to have low toxicity and few side effects in animal models. However, the limitations of this compound include its limited solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of N-(3-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide. One potential direction is to investigate its potential therapeutic applications in other diseases, such as Parkinson's disease and Alzheimer's disease. Another potential direction is to study its potential application in drug abuse treatment, particularly in the context of opioid addiction. Further studies are also needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has several advantages for lab experiments, including good oral bioavailability and low toxicity. However, its limited solubility in aqueous solutions may limit its use in certain experimental settings. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide involves the reaction of 3-methoxybenzoyl chloride with 1-(4-phenylpiperazin-1-yl)propan-2-amine in the presence of a base such as triethylamine. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques such as NMR and IR.

Scientific Research Applications

N-(3-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia. It has been shown to exhibit anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been studied for its potential application in drug abuse treatment due to its ability to modulate dopamine and serotonin neurotransmitter systems.

properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide

InChI

InChI=1S/C20H25N3O2/c1-25-19-9-5-6-17(16-19)21-20(24)10-11-22-12-14-23(15-13-22)18-7-3-2-4-8-18/h2-9,16H,10-15H2,1H3,(H,21,24)

InChI Key

RKCXQHBLFWWRPA-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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